4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Description
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzothiazole derivatives, including compounds structurally related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. For instance, Badne et al. (2011) synthesized various derivatives of benzothiazole and screened them for antimicrobial activity, indicating a potential application of similar compounds in treating microbial infections Badne et al., 2011. Additionally, a study by Priya et al. (2006) on benzamide derivatives, including those with sulfonyl and benzothiazole groups, showed significant antibacterial and antifungal activity, suggesting the potential of these compounds in antimicrobial therapies Priya et al., 2006.
Anticancer Activity
Compounds structurally similar to this compound have also been researched for their anticancer properties. Waghmare et al. (2013) synthesized derivatives of benzothiazole and evaluated their in vitro anticancer activity against 60 human cancer cell lines, finding that many compounds exhibited remarkable activity Waghmare et al., 2013. This highlights the potential of benzothiazole derivatives in cancer treatment.
Enzyme Inhibition
Studies have also explored the role of benzothiazole derivatives in enzyme inhibition, which has implications in various therapeutic areas. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates involving benzothiazole derivatives and investigated their efficacy as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes Ulus et al., 2016.
Antimicrobial Evaluation
The antimicrobial properties of benzothiazole derivatives continue to be a significant area of research. For example, Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity against a range of microbial species, showcasing the broad potential of these compounds in treating various infections Chawla, 2016.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-15-5-6-16(2)20-19(15)23-22(31-20)24-21(26)17-7-9-18(10-8-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10H,11-14H2,1-4H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSCXHYDYVKOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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